
Isophthalaldehyde, 5-ethoxy-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₄ It is characterized by the presence of two aldehyde groups, a hydroxyl group, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-ethoxy-4-hydroxybenzene.
Formylation: The hydroxyl group is protected, and the compound undergoes formylation to introduce the aldehyde groups at the 1 and 3 positions of the benzene ring.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydroxyl and ethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 5-Ethoxy-4-hydroxybenzene-1,3-dicarboxylic acid.
Reduction: 5-Ethoxy-4-hydroxybenzene-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ethoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxybenzene-1,3-dicarbaldehyde: Lacks the ethoxy group, which may affect its reactivity and applications.
4-Hydroxy-3-ethoxybenzaldehyde: Contains only one aldehyde group, leading to different chemical properties.
5-Ethoxy-2-hydroxybenzene-1,3-dicarbaldehyde: Positional isomer with potentially different reactivity.
Uniqueness
5-Ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2931-89-7 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-2-14-9-4-7(5-11)3-8(6-12)10(9)13/h3-6,13H,2H2,1H3 |
InChI Key |
WQWNVPGJVKVZDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


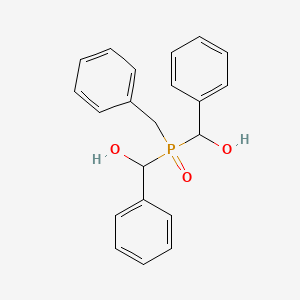
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
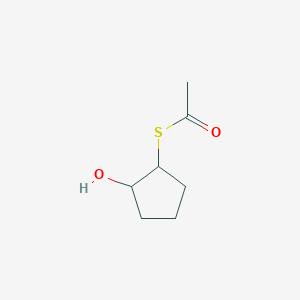
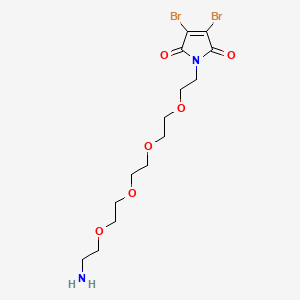
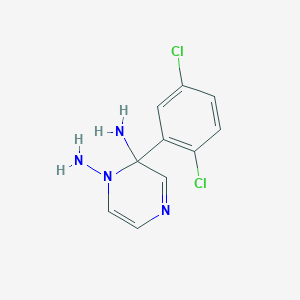
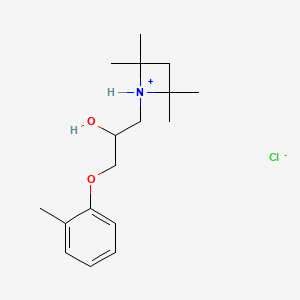
![(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
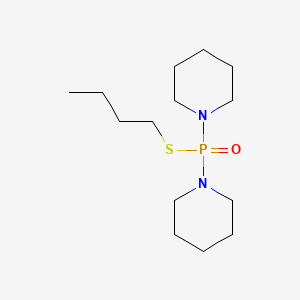
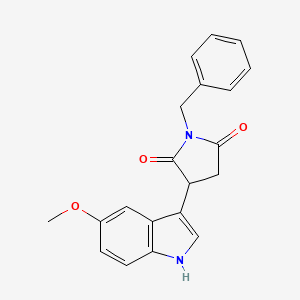
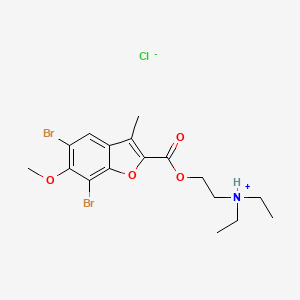
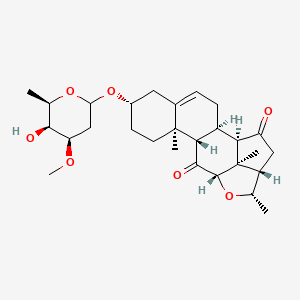

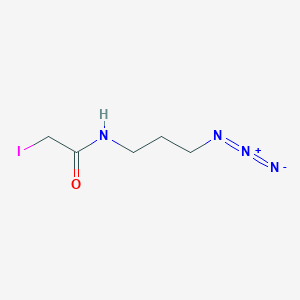
![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)
